![molecular formula C36H36O6 B14157156 26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer) CAS No. 163437-36-3](/img/structure/B14157156.png)
26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
26,28-Dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde (cone conformer) is a derivative of calix4arene, a macrocyclic compound known for its ability to form host-guest complexes. This specific compound is characterized by its cone conformation, which is stabilized by intramolecular hydrogen bonds. The presence of hydroxyl, propoxy, and dicarboxaldehyde groups on the calix4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 26,28-dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde typically involves the following steps:
- Formation of the Calix4arene Core : The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calix4arene core.
- Introduction of Propoxy Groups : The hydroxyl groups at positions 25 and 27 are then alkylated with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy groups.
- Oxidation to Dicarboxaldehyde : The hydroxyl groups at positions 5 and 17 are oxidized to form the dicarboxaldehyde groups using an oxidizing agent such as pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 26,28-Dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde undergoes various types of chemical reactions, including:
- Oxidation : The hydroxyl groups can be further oxidized to form carboxylic acids.
- Reduction : The dicarboxaldehyde groups can be reduced to form alcohols.
- Substitution : The propoxy groups can be substituted with other alkyl or aryl groups.
- Oxidation : Pyridinium chlorochromate or potassium permanganate in an acidic medium.
- Reduction : Sodium borohydride or lithium aluminum hydride in an aprotic solvent.
- Substitution : Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
科学的研究の応用
26,28-Dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde has numerous applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex calixarene derivatives and as a host molecule in supramolecular chemistry.
- Biology : Investigated for its potential as a molecular recognition agent and for its ability to form complexes with biologically relevant molecules.
- Medicine : Explored for its potential use in drug delivery systems due to its ability to encapsulate guest molecules.
- Industry : Utilized in the development of sensors and separation materials due to its selective binding properties.
作用機序
The mechanism by which 26,28-dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde exerts its effects is primarily through host-guest interactions. The compound’s cone conformation allows it to form stable complexes with various guest molecules through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can influence the properties and reactivity of the guest molecules, making the compound useful in applications such as molecular recognition and catalysis.
類似化合物との比較
Similar Compounds:
- 5,17-Dinitro-26,28-dimethoxy-25,27-dipropoxycalix 4arene : This compound has nitro groups instead of dicarboxaldehyde groups, which affects its reactivity and potential applications .
- 5,17-Diamino-26,28-dimethoxy-25,27-dipropoxycalix 4arene : The presence of amino groups provides different chemical properties and potential uses compared to the dicarboxaldehyde derivative .
Uniqueness: 26,28-Dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde is unique due to its specific functional groups and cone conformation, which provide distinct chemical reactivity and host-guest interaction capabilities. This makes it particularly valuable in applications requiring selective binding and molecular recognition.
特性
CAS番号 |
163437-36-3 |
|---|---|
分子式 |
C36H36O6 |
分子量 |
564.7 g/mol |
IUPAC名 |
26,28-dihydroxy-25,27-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-5,17-dicarbaldehyde |
InChI |
InChI=1S/C36H36O6/c1-3-11-41-35-25-7-5-8-26(35)18-30-14-24(22-38)16-32(34(30)40)20-28-10-6-9-27(36(28)42-12-4-2)19-31-15-23(21-37)13-29(17-25)33(31)39/h5-10,13-16,21-22,39-40H,3-4,11-12,17-20H2,1-2H3 |
InChIキー |
NVGATQUMIAQVNN-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC=C4)CC5=C(C(=CC(=C5)C=O)CC1=CC=C2)O)OCCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)
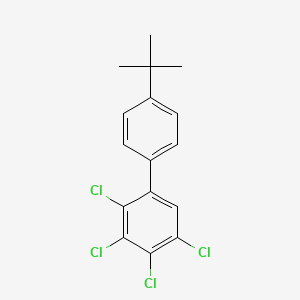

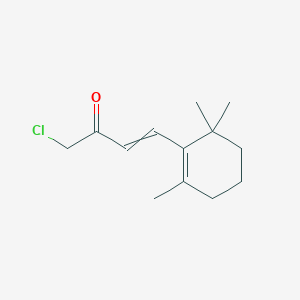
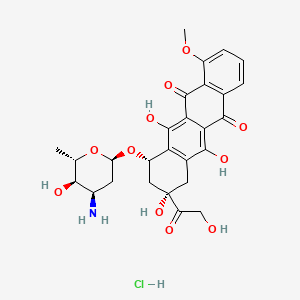
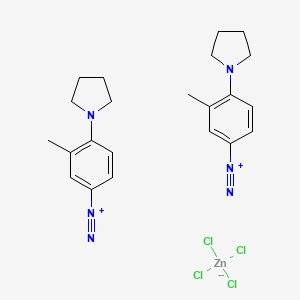
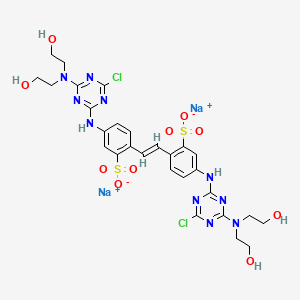
![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
![[1-(2-{[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1H-1,2,4-triazol-4-ium-4-yl](nitro)azanide](/img/structure/B14157163.png)
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)
